Product packaging for Diltiazem-d5 HCl(Cat. No.:)

Diltiazem-d5 HCl

Cat. No.: B1165062
M. Wt: 456.01
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 33286-22-5 (unlabeled)

Properties

Molecular Formula

C22H21D5N2O4S.HCl

Molecular Weight

456.01

Origin of Product

United States

The Significance of Deuterium Labeling in Compound Analysis and Research

Deuterium (B1214612) labeling is a technique where hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. simsonpharma.com This substitution has profound implications for chemical and pharmaceutical research for several key reasons:

Kinetic Isotope Effect: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. nih.gov This difference can slow down the rate of chemical reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. assumption.edu In drug development, this can lead to a decreased rate of metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov

Tracing and Quantification: Deuterium-labeled compounds serve as excellent tracers for studying the metabolic pathways of drugs. simsonpharma.comsmolecule.com Because they behave almost identically to their non-labeled counterparts in biological systems but have a different mass, they can be easily distinguished using mass spectrometry. medchemexpress.com This allows for precise tracking of how a drug is absorbed, distributed, metabolized, and excreted (ADME). assumption.edu

Internal Standards: In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards. medchemexpress.comveeprho.com An internal standard is a compound with similar chemical properties to the analyte that is added in a known quantity to a sample. It helps to correct for variations in sample preparation and analysis, thereby improving the accuracy and reproducibility of the quantification of the target compound. medchemexpress.com

An Overview of Diltiazem D5 Hcl As a Research Compound

Diltiazem-d5 HCl is a specifically designed research chemical where five hydrogen atoms in the Diltiazem (B1670644) molecule have been replaced with deuterium (B1214612). vulcanchem.com The deuterium atoms are strategically placed on the dimethylamino group and the ethyl chain. vulcanchem.com This labeling provides a distinct mass shift that is crucial for its application as an internal standard in the analysis of the parent drug, Diltiazem. vulcanchem.com

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Molecular Formula C22H21D5N2O4S·HCl
Molecular Weight Approximately 414.0 g/mol
Deuterium Labeling Five deuterium atoms on the dimethylamino group and ethyl chain. vulcanchem.com
Primary Application Internal standard for the quantification of diltiazem. vulcanchem.com

This data is compiled from publicly available chemical information. vulcanchem.com

The synthesis of this compound involves modified routes of the parent compound's synthesis, utilizing specialized deuterated reagents to introduce the deuterium atoms at specific positions. vulcanchem.com

Scope and Research Imperatives for Diltiazem D5 Hcl

Strategies for Deuterium (B1214612) Labeling in Diltiazem Synthesis

The preparation of this compound generally follows the synthetic routes established for the non-labeled parent compound, with specific modifications to introduce deuterium atoms at predetermined positions. vulcanchem.com The core synthesis of Diltiazem involves key steps such as asymmetrical epoxidation, addition of hydrogen chloride, and acetylation. vulcanchem.com

Regioselective Deuteration Techniques

The "d5" designation in this compound signifies the presence of five deuterium atoms. These are strategically placed to avoid sites of metabolic oxidation, ensuring the stable isotope label is retained during biological processing. The typical deuteration pattern involves:

Three deuterium atoms (d3) replacing the hydrogens on one of the methyl groups of the N,N-dimethylamino moiety. vulcanchem.com

Two deuterium atoms (d2) replacing the hydrogens on the ethyl chain adjacent to the nitrogen atom. vulcanchem.com

This regioselectivity is achieved through the use of deuterated reagents during the synthesis. For instance, a methyl-d3 amine can be used during the N-alkylation step to introduce the deuterated methyl group. vulcanchem.com The deuteration of the ethyl chain can be accomplished by using deuterated starting materials or through controlled hydrogen-deuterium exchange reactions. vulcanchem.com Other approaches, such as photoredox-catalyzed hydrogen isotope exchange (HIE), offer methods for selective deuteration of C(sp³)–H bonds using D₂O as the deuterium source. princeton.eduresearchgate.net

Precursor Synthesis for Deuterated Analogs

The synthesis of deuterated Diltiazem analogs relies on the availability of isotopically labeled precursors. The general synthesis of Diltiazem starts from materials like p-anisaldehyde and methyl chloroacetate. google.com For this compound, the key deuterated intermediate is a deuterated N,N-dimethylethanamine derivative.

A common synthetic route for Diltiazem involves the N-alkylation of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with a suitable dimethylaminoethyl chloride. google.com To produce Diltiazem-d5, a deuterated version of dimethylaminoethyl chloride, specifically N,N-(dimethyl-d3)-2-chloroethan-1,1-d2-amine hydrochloride, would be required. The synthesis of such labeled precursors is a critical step and can involve multi-step sequences utilizing commercially available deuterated starting materials.

Spectroscopic Confirmation of Deuterium Labeling in this compound

Following synthesis, it is imperative to confirm the successful and specific incorporation of deuterium atoms and to verify the isotopic purity of the final compound. This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location

¹H NMR (Proton NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the N-methyl group and the adjacent ethyl chain would be significantly diminished or absent, confirming their replacement by deuterium. The integration of the remaining proton signals allows for quantification of the degree of deuteration at specific sites. For comparison, the ¹H NMR spectrum of unlabeled Diltiazem hydrochloride shows characteristic peaks for all its protons. chemicalbook.com Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, providing further confirmation of their locations.

Mass Spectrometry (MS) for Isotopic Purity Verification

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and verifying its isotopic purity. This compound should exhibit a molecular weight that is five mass units higher than its non-deuterated counterpart due to the five incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the number of deuterium atoms. alentris.orgalentris.org

The isotopic purity is assessed by analyzing the mass spectrum for the presence of ions corresponding to molecules with fewer than five deuterium atoms (d0 to d4) or more. The relative abundance of the ion representing the d5 species compared to other isotopic variants determines the isotopic purity. For its use as an internal standard, a high isotopic purity (typically >98%) is required to ensure accurate quantification in analytical methods. vulcanchem.com

Optimization of Synthetic Pathways for this compound Yield and Purity

Optimizing the synthesis of this compound involves maximizing the chemical yield and ensuring high chemical and isotopic purity. This can be approached through a Quality by Design (QbD) framework, which involves identifying critical process parameters and material attributes that may impact the final product. usp.br

Key optimization strategies include:

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents can improve the efficiency of the deuteration steps and minimize side reactions. For example, in the N-alkylation step, controlling the reaction conditions can prevent the formation of impurities. google.comchemicalbook.com

Catalyst Selection: For deuteration methods involving catalytic hydrogen-deuterium exchange, the choice of catalyst is crucial. Palladium-based catalysts, for instance, have shown high efficiency and regioselectivity in H-D exchange reactions. mdpi.com

Purification Techniques: Effective purification methods are essential to remove any unreacted starting materials, non-deuterated Diltiazem, and other reaction byproducts. Techniques like column chromatography and recrystallization are commonly employed to achieve high chemical purity. southern.edu The choice of solvent systems for these purification steps is also a critical factor to optimize.

Table of Research Findings on Diltiazem Synthesis and Analysis:

AspectMethodologyKey FindingsReferences
SynthesisN-alkylation with dimethylaminoethyl chlorideUse of phase-transfer catalysts can improve reaction efficiency. google.com
SynthesisFinal acetylation stepReaction of the N-alkylated lactam with acetic anhydride (B1165640) followed by treatment with HCl gas. chemicalbook.com
DeuterationPhotoredox-mediated hydrogen isotope exchangeAllows for selective installation of deuterium at α-amino sp³ C–H bonds using D₂O. princeton.edu
Analysis¹H NMR SpectroscopyCharacterizes the stereochemistry and conformation of Diltiazem in solution. rsc.org
AnalysisLC-MSEnables the determination of synthetic reagents like N,N-dimethylaminoethyl chloride at sub-ppm levels. researchgate.net
OptimizationQuality by Design (QbD)Identifies critical formulation variables affecting the properties of controlled-release tablets. usp.br

Chromatographic Techniques for this compound Analysis

Chromatographic methods are the cornerstone of this compound analysis, providing the necessary separation from the unlabeled drug and its metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound and for the quantitative analysis of diltiazem. Method development often involves reversed-phase chromatography utilizing C8 or C18 columns. vulcanchem.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, in varying ratios to achieve optimal separation. vulcanchem.comderpharmachemica.com For instance, a mobile phase composition of 65:35 (v/v) of 0.1% triethylamine (B128534) (pH 3.0) and acetonitrile has been successfully used. ijcpa.in Detection is commonly performed using a UV detector at wavelengths ranging from 236 nm to 240 nm. vulcanchem.comijcpa.in

The validation of these HPLC methods is conducted in accordance with ICH Q2 (R1) guidelines, ensuring specificity, linearity, precision, and robustness. ijcpa.in Linearity is typically established over a concentration range relevant to the intended application, for example, from 50-150 µg/mL or 25% to 250% of a specified limit, with correlation coefficients (r²) consistently exceeding 0.99. derpharmachemica.comijcpa.inijdra.com Precision is evaluated through replicate analyses, with relative standard deviation (RSD) values generally below 2.0%. researchgate.net Accuracy is confirmed by recovery studies, with results typically falling within the 98-102% range. vulcanchem.comijdra.com

Table 1: Representative HPLC Method Parameters for Diltiazem Analysis

ParameterConditionReference
Column Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) ijcpa.in
Mobile Phase 0.1% Triethylamine (pH 3.0) : Acetonitrile (65:35 v/v) ijcpa.in
Flow Rate 1.0 mL/min ijcpa.in
Column Temperature 50°C ijcpa.in
Detection Wavelength 236 nm ijcpa.in
Injection Volume 5 µL ijcpa.in
Retention Time ~1.5 minutes ijcpa.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the highly sensitive and specific quantification of diltiazem in biological matrices like plasma and serum, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice, with this compound serving as an ideal internal standard. vulcanchem.comajptr.com The five-deuterium mass shift provides a clear distinction from the unlabeled diltiazem in the mass spectrometer while maintaining nearly identical chromatographic retention times. vulcanchem.com This co-elution is advantageous for correcting any variations during sample preparation and analysis.

LC-MS/MS methods for diltiazem analysis often employ a reversed-phase column, such as a C18, and a mobile phase consisting of an organic solvent like acetonitrile and an aqueous component with a modifier like formic acid. vulcanchem.comajptr.com Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of diltiazem and its deuterated analog. nih.govscielo.br The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. For diltiazem, a common mass transition monitored is m/z 415.0 → 137.30. ajptr.com

The use of this compound as an internal standard has enabled the development of methods with low limits of quantification (LOQ), reaching levels as low as 1 µg/L in plasma samples. vulcanchem.com Validated methods have demonstrated linearity over wide concentration ranges, for example, 0.604-603.902 ng/mL for diltiazem. ajptr.com

Table 2: LC-MS/MS Parameters for Diltiazem Quantification using this compound

ParameterConditionReference
Chromatography UPLC system with Atlantis™ Premier BEH C18 AX column lcms.cz
Mass Spectrometer Tandem quadrupole mass spectrometer lcms.cz
Ionization Mode Electrospray Ionization (Positive) nih.gov
Limit of Quantification (LOQ) 0.03 ppm (for N-Nitroso-N-Des methyl Diltiazem) lcms.cz
Linearity Range 0.006 to 5.0 ppm lcms.cz
Spiked Recovery 82% lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than LC-based methods for diltiazem analysis due to the drug's polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) has been explored. nih.gov For GC-MS analysis, derivatization of diltiazem and its metabolites is often necessary to improve their volatility and thermal stability. uc.pt Although specific applications for this compound in GC-MS are not extensively documented in recent literature, the general principles of using a deuterated internal standard would apply, providing a distinct mass for selective ion monitoring and accurate quantification.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic techniques are vital for confirming the identity and structural integrity of this compound, as well as for its quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the quantitative analysis of diltiazem. Diltiazem hydrochloride exhibits a maximum absorption wavelength (λmax) at approximately 237-240 nm in various solvents, including water, hydrochloric acid, and phosphate buffer. researchgate.netrjptonline.org This characteristic absorption allows for its quantification in bulk drug and pharmaceutical formulations.

For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations. The linearity of the method is established over a specific concentration range, for example, 6-16 µg/mL, with a high correlation coefficient (r² > 0.999). researchgate.net The method can be validated according to ICH guidelines for parameters such as accuracy, precision, and linearity. researchgate.netindexcopernicus.com

Table 3: UV-Vis Spectrophotometric Parameters for Diltiazem HCl Analysis

ParameterConditionReference
Wavelength (λmax) 236 nm ajpamc.com
Solvent Distilled Water ajpamc.com
Linearity Range 2-10 µg/mL ajpamc.com
Correlation Coefficient (r²) 0.999 ajpamc.com
LOD 0.00871 µg/mL ajpamc.com
LOQ 0.02640 µg/mL ajpamc.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Integrity

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for confirming the structural integrity of Diltiazem HCl by identifying its characteristic functional groups. researchgate.netresearchgate.net The FTIR spectrum of diltiazem HCl shows distinct absorption peaks corresponding to specific molecular vibrations.

Key characteristic peaks for diltiazem HCl include:

N-H stretch: around 3357 cm⁻¹ researchgate.net

C-H stretch: around 2963 cm⁻¹ researchgate.net

C=C stretch: around 1621 cm⁻¹ researchgate.net

C-N stretch: around 1052 cm⁻¹ researchgate.net

By comparing the FTIR spectrum of this compound to that of unlabeled diltiazem HCl, the presence of these characteristic peaks confirms the integrity of the core molecular structure. The deuterium substitution is not expected to significantly alter these fundamental vibrational modes, although subtle shifts may be observed. FTIR is also instrumental in drug-excipient compatibility studies, ensuring that the active pharmaceutical ingredient does not undergo significant chemical changes when formulated. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of molecules. In the context of this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its identity and isotopic purity. The technique's ability to distinguish between compounds with very similar nominal masses makes it invaluable for differentiating the deuterated standard from its non-labeled counterpart and potential impurities. orientjchem.org

The exact mass of a molecule is the calculated mass of its most abundant isotopic composition. For this compound, the five deuterium atoms significantly increase the mass compared to the unlabeled Diltiazem. This mass difference is readily detectable by HRMS, allowing for unambiguous identification. For instance, a study on diltiazem impurities utilized HRMS to determine the molecular formulas of unknown compounds by measuring their protonated molecular ions with high accuracy. orientjchem.org This same principle is applied to confirm the successful incorporation of deuterium in this compound.

The process typically involves introducing the sample into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. researchgate.netnih.gov The high resolving power of these instruments allows for the measurement of m/z values to several decimal places, enabling the calculation of the elemental formula with high confidence.

Table 1: Theoretical and Observed Exact Masses of Diltiazem and Diltiazem-d5

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (Da) - ExampleMass Accuracy (ppm) - Example
DiltiazemC22H26N2O4S414.1613414.16110.5
Diltiazem-d5C22H21D5N2O4S419.1927419.19250.5

Note: Observed mass and mass accuracy are illustrative examples and can vary slightly based on instrumentation and experimental conditions.

Electrophoretic Separation Techniques for this compound and Related Compounds

Electrophoretic techniques offer an alternative to chromatographic methods for the separation and analysis of this compound and its related compounds. These methods separate molecules based on their charge, size, and electrophoretic mobility in an electric field. clinicallab.com

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. tbzmed.ac.ir It is particularly useful for separating both neutral and charged molecules, making it suitable for the analysis of diltiazem and its metabolites. scitechnol.comeurjchem.com In MEKC, surfactants are added to the buffer solution above their critical micelle concentration to form micelles. scitechnol.com The separation is then based on the differential partitioning of analytes between the aqueous buffer and the micellar pseudo-stationary phase. tbzmed.ac.ir

For this compound, MEKC can be employed to separate it from its non-deuterated form and other related substances. The separation is influenced by factors such as the type and concentration of the surfactant, buffer pH, and applied voltage. scitechnol.comnih.gov Research has demonstrated the successful chiral separation of diltiazem and related compounds using MEKC, highlighting its resolving power. springernature.com

Table 2: Exemplary MEKC Method Parameters for Diltiazem Analysis

ParameterCondition
CapillaryFused-silica, 50 µm i.d.
Buffer25 mM Sodium borate, pH 9.0
Surfactant50 mM Sodium dodecyl sulfate (B86663) (SDS)
Applied Voltage20 kV
DetectionUV at 238 nm

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE), in its various modes, is a high-efficiency separation technique that requires minimal sample and reagent volumes. clinicallab.com Capillary Zone Electrophoresis (CZE), a common mode of CE, separates ions based on their electrophoretic mobility. nih.gov For the analysis of this compound, CZE can be used for quantification in various matrices. nih.gov

A validated CZE method for quantifying diltiazem and its metabolite, desacetyldiltiazem, in plasma has been developed, demonstrating the technique's utility in bioanalysis. nih.gov The separation was achieved in a phosphate buffer at a low pH. nih.gov Such methods can be adapted for this compound, where its slightly different migration time, due to the deuterium substitution, would allow for its separation and quantification.

Application of this compound as an Internal Standard in Bioanalytical Methodologies

The primary and most critical application of this compound is as an internal standard (IS) in bioanalytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). vulcanchem.comkcasbio.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. kcasbio.comnih.gov

An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest. bioanalysis-zone.com this compound fulfills this requirement as it co-elutes with the unlabeled diltiazem during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. vulcanchem.com This allows for the correction of variability during sample preparation, injection, and ionization, leading to highly accurate and precise quantification. kcasbio.com

The workflow for a bioanalytical assay using this compound typically involves:

Adding a known amount of this compound to the biological sample (e.g., plasma, serum). uc.pt

Extracting the analyte and the internal standard from the matrix. nih.gov

Analyzing the extract by LC-MS/MS.

Quantifying the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. ajptr.com

The use of this compound has been instrumental in the development of robust and sensitive methods for quantifying diltiazem in pharmacokinetic studies. nih.govscielo.brresearchgate.net These studies are essential for understanding the absorption, distribution, metabolism, and excretion of the drug. The lower limit of quantification for diltiazem using methods with deuterated internal standards can be as low as the sub-ng/mL level in plasma samples. nih.gov

Degradation Pathways and Stability Profiling of Diltiazem D5 Hcl

Hydrolytic Degradation Mechanisms of Diltiazem-d5 HCl

Hydrolysis is a principal degradation pathway for this compound, primarily affecting the acetyl group of the molecule. vulcanchem.commu-varna.bg This process is significantly influenced by environmental factors such as pH and temperature. researchgate.netnih.gov

Under various stress conditions, particularly hydrolysis, the primary degradation product formed is Desacetyl Diltiazem-d5. vulcanchem.commu-varna.bg The hydrolytic cleavage of the ester linkage results in the formation of O-desacetyl diltiazem-d5 and acetic acid. mu-varna.bg Research indicates that the formation of this desacetyl derivative occurs more rapidly than other degradation products under stress conditions. vulcanchem.com This deacetylation is a critical parameter in stability studies, as Desacetyl Diltiazem (B1670644), the non-deuterated analogue, retains a portion of the pharmacological activity of the parent drug. vulcanchem.com

The rate of hydrolytic degradation of Diltiazem is highly dependent on both pH and temperature. researchgate.netnih.gov Kinetic studies performed on the non-deuterated Diltiazem hydrochloride, which are representative of this compound's behavior, reveal a distinct pH-rate profile. The degradation is subject to both specific acid and base catalysis. ptfarm.pl

Maximum stability is observed in the low-pH range of 3 to 5. mu-varna.bgresearchgate.net As the pH moves into the alkaline range, the rate of hydrolysis increases significantly. researchgate.net The degradation process follows apparent first-order kinetics. researchgate.net Temperature also plays a critical role, with higher temperatures accelerating the rate of hydrolysis across all pH levels. nih.govptfarm.pl

Detailed kinetic investigations have been conducted at temperatures including 313 K (40°C), 323 K (50°C), 333 K (60°C), and 353 K (80°C) over a pH range of 0.4 to 9.7. researchgate.netnih.gov The findings from these studies are essential for predicting the shelf-life and determining appropriate storage conditions for formulations containing this compound.

Table 1: Effect of pH and Temperature on Diltiazem HCl Hydrolysis Rate This table summarizes findings on Diltiazem HCl, which are considered representative for the kinetic behavior of this compound.

Temperature (K)pH ConditionObservationReference(s)
313 (40°C)9.09 (Borate Buffer)Sampling every 2 hours required due to degradation rate. ptfarm.pl
313 (40°C)4.34 (Acetate Buffer)Stable, sampling every 240 hours. ptfarm.pl
353 (80°C)8.76 (Borate Buffer)Rapid degradation, sampling every 2 minutes. ptfarm.pl
353 (80°C)4.45 (Acetate Buffer)Slower degradation, sampling every 24 hours. ptfarm.pl
Room Temp> 8Degradation is rapid. researchgate.net
Room Temp3 - 5Lowest rate of hydrolysis, maximal stability. mu-varna.bgresearchgate.net

Photodegradation Studies of this compound

Exposure to light, particularly in the UVA-UVB spectrum, can induce the degradation of this compound, leading to the formation of specific photoproducts.

The primary photolytic degradation product of Diltiazem under UVA-UVB radiation has been identified as its S-oxide derivative. nih.govnih.govresearchgate.net Through this photo-oxidation pathway, this compound is converted to Diltiazem-S-oxide-d5. nih.gov This product is formed through the oxidation of the sulfur atom within the benzothiazepine (B8601423) ring. researchgate.net The characterization of this photoproduct is typically confirmed using spectroscopic methods such as NMR and mass spectrometry. nih.govnih.gov

Studies on Diltiazem hydrochloride demonstrate its relative stability under intense light. ashp.org In one study, a 10 mg/mL aqueous solution of Diltiazem hydrochloride was subjected to intense UVA-UVB radiation for 28 hours using a solar simulator. The results showed only a 5.6% degradation of the compound. ashp.org This suggests that while photodegradation does occur, the molecule possesses a degree of photostability. nih.govashp.org

Table 2: Photostability of Diltiazem HCl under UVA-UVB Exposure This table presents data for Diltiazem HCl, which is indicative of the photostability of this compound.

ParameterConditionResultReference(s)
Radiation SourceUVA-UVB Solar Simulator- nih.govnih.gov
Concentration10 mg/mL in distilled water- ashp.org
Exposure Time28 hours5.6% degradation ashp.org
Major DegradantDiltiazem-S-oxideFormation of the sulfoxide (B87167) derivative confirmed. nih.govnih.govresearchgate.net

Oxidative Degradation of this compound

This compound is also susceptible to oxidative degradation, although studies suggest that hydrolysis is a more facile degradation pathway. vulcanchem.com Oxidative stress is typically induced experimentally using agents like hydrogen peroxide (H₂O₂). derpharmachemica.comnih.gov

Forced degradation studies on Diltiazem hydrochloride reveal that the compound degrades significantly in the presence of strong oxidizing agents. nih.gov When subjected to 3% H₂O₂ at 80°C for one hour, the parent drug concentration was reduced by 57%. nih.gov The major product of this oxidative degradation is Diltiazem sulfoxide, which accounted for approximately 29.86% of the mixture after degradation. nih.gov This indicates that the sulfur atom in the thiazepine ring is a primary site for oxidation, similar to the photodegradation pathway, leading to the formation of Diltiazem-S-oxide-d5.

Role of Reactive Oxygen Species in Degradation

The degradation of diltiazem and its deuterated form can be influenced by reactive oxygen species (ROS). Oxidative stress is a significant factor in the degradation process. Studies have shown that exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of specific degradation products. nih.gov This process is relevant not only in the context of pharmaceutical formulation stability but also in understanding the metabolic pathways in vivo, where oxidative processes are common. The presence of ROS can lead to the oxidation of the sulfur atom in the benzothiazepine ring, a key structural feature of diltiazem. nih.gov

Identification of Oxidative Degradation Products

Forced degradation studies under oxidative conditions have been instrumental in identifying the primary degradation products of diltiazem. When subjected to hydrogen peroxide, Diltiazem hydrochloride has been shown to degrade, with Diltiazem sulfoxide being a major degradation product. nih.gov In one study, treatment with 3% hydrogen peroxide at 80°C for one hour resulted in a 43% reduction of the drug, with Diltiazem sulfoxide accounting for a significant portion of the degradants. nih.gov Under milder oxidative conditions (3% H2O2 at 80°C for 10 minutes), the drug remained relatively stable, with Impurity-D and Impurity-F being the observed degradation products. nih.gov Hydrolysis, however, appears to be a more significant degradation pathway than oxidation under certain conditions. vulcanchem.com

Here is a summary of degradation products identified under various conditions:

Degradation ConditionMajor Degradation ProductsReference
Oxidative (H2O2)Diltiazem sulfoxide, Impurity-D, Impurity-F nih.gov
Acidic HydrolysisDesacetyl diltiazem, Degradation Product 1, Degradation Product 3 jrespharm.comscielo.br
Alkaline HydrolysisDesacetyl diltiazem, Degradation Product 2 jrespharm.comscielo.br
Aqueous HydrolysisDesacetyl diltiazem, Degradation Product 1 jrespharm.comscielo.br
ThermalDesacetyl diltiazem vulcanchem.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Stability-Indicating Analytical Methods for this compound and its Degradants

The development of stability-indicating analytical methods is crucial for accurately quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govvulcanchem.comderpharmachemica.comscielo.brajbasweb.com

Key features of these HPLC methods include:

Columns: Reversed-phase C8 or C18 columns are commonly employed. vulcanchem.com

Mobile Phase: A mixture of a buffer (like acetate (B1210297) or phosphate) and an organic solvent (typically acetonitrile) is used. derpharmachemica.comresearchgate.net The ratio is often optimized to achieve the best separation.

Detection: UV detection is typically performed at a wavelength of around 240 nm. vulcanchem.comscielo.br

These methods are validated according to ICH guidelines to ensure they are specific, linear, accurate, precise, and robust. nih.govscielo.brajbasweb.com A validated stability-indicating HPLC method can effectively separate the parent drug from its various degradation products, allowing for a reliable assessment of the drug's stability. scielo.br For instance, one method successfully separated Diltiazem hydrochloride from six of its related substances and various degradation products formed under stress conditions. nih.gov

Forced Degradation Studies (Stress Testing) of this compound

Forced degradation studies, or stress testing, are essential for elucidating the degradation pathways of a drug and for developing stability-indicating analytical methods. This compound, like its non-deuterated counterpart, is subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.gov These conditions typically include:

Acidic Hydrolysis: Diltiazem has been found to be susceptible to degradation in acidic conditions. For example, treatment with 0.1 M HCl at 80°C for one hour resulted in approximately 76% degradation. nih.gov

Alkaline Hydrolysis: The drug is also unstable in basic conditions. Treatment with 0.1 M NaOH at 80°C for one hour led to about 72.7% degradation. nih.gov

Oxidative Degradation: As previously mentioned, exposure to oxidizing agents like hydrogen peroxide causes degradation. nih.gov

Thermal Degradation: Heat can also induce degradation, with desacetyl diltiazem being a common product. vulcanchem.com

Photolytic Degradation: The effect of light on the stability of the drug is also investigated.

The results of these studies provide a comprehensive picture of the drug's stability profile. For example, one study on Diltiazem hydrochloride showed the following trend in degradation under different stress conditions: basic > acidic > heat > oxidation > hydrolysis. derpharmachemica.com

Below is a summary of the percentage of Diltiazem hydrochloride recovered after being subjected to various stress conditions in one study:

Stress Condition% Recovery of Diltiazem HClReference
Basic Stress45.94% derpharmachemica.com
Acidic Stress86.81% derpharmachemica.com
Heat84.67% derpharmachemica.com
Oxidative Stress91.14% derpharmachemica.com
Hydrolysis99.27% derpharmachemica.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

These forced degradation studies are invaluable for identifying potential degradation products that might arise during storage or manufacturing and for ensuring that the analytical methods used for quality control can detect these impurities.

Metabolic Fate and Pathway Elucidation Studies Utilizing Diltiazem D5 Hcl Non Clinical and in Vitro

Metabolite Identification and Structural Elucidation of Deuterated Metabolites

The process of identifying and structurally characterizing metabolites is a critical step in understanding the metabolic fate of a drug. The use of deuterated compounds like Diltiazem-d5 HCl offers significant advantages in these non-clinical and in vitro studies. The stable isotopic label acts as a clear and unambiguous marker, enabling researchers to distinguish drug-derived materials from the complex milieu of endogenous molecules within biological samples. medchemexpress.com

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a primary analytical tool for metabolite profiling due to its exceptional sensitivity and selectivity. vulcanchem.com In the context of this compound, the five deuterium (B1214612) atoms introduce a nominal mass increase of 5 Daltons compared to the unlabeled diltiazem (B1670644). This mass difference is fundamental to its utility in metabolite identification.

During in vitro metabolism experiments, such as those using liver microsomes, the resulting mixture is analyzed by LC-MS. The instrument is programmed to specifically search for molecules that exhibit the characteristic mass shift of the deuterated parent drug and its predicted metabolites. The major metabolic pathways for diltiazem include N-demethylation, O-demethylation, and deacetylation. fda.govhres.ca Consequently, the deuterated metabolites will also reflect these transformations, each retaining the five-deuterium label. For example, the N-desmethyl metabolite of this compound will have a mass-to-charge ratio (m/z) that is 5 units greater than that of the N-desmethyl metabolite of diltiazem.

This stable isotope labeling strategy allows for the confident and rapid detection of drug-related compounds against a high background of endogenous biological material. medchemexpress.com The use of high-resolution mass spectrometry (HRMS) can further enhance these studies by providing highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a detected ion, adding a significant degree of certainty to the proposed metabolite structure. vulcanchem.com

Table 1: Theoretical Mass-to-Charge Ratios (m/z) of Diltiazem and this compound and Their Major Metabolites

Compound/MetaboliteUnlabeled [M+H]⁺ (m/z)Deuterated (d5) [M+H]⁺ (m/z)Metabolic Transformation
Diltiazem415420-
N-desmethyl Diltiazem401406N-demethylation
Desacetyl Diltiazem373378Deacetylation
N-desmethyl-desacetyl Diltiazem359364N-demethylation & Deacetylation

NMR Spectroscopy for Metabolite Structure Confirmation

While mass spectrometry is highly effective for detecting and proposing metabolite structures based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for providing unambiguous structural confirmation. medchemexpress.comvulcanchem.com To acquire sufficient material for NMR analysis, larger-scale in vitro incubations are often necessary to generate the required quantities of the deuterated metabolites.

The presence of deuterium atoms in this compound can simplify the resulting ¹H NMR spectra. Since deuterium is not observed in a standard proton NMR experiment, the signals corresponding to the deuterated positions will be absent. This spectral simplification can aid in the assignment of the remaining proton signals and help pinpoint the exact location of metabolic modification relative to the isotopically labeled sites.

Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. This technique can confirm that the deuterium atoms have remained at their original positions on the molecule throughout the metabolic process, provided the metabolic transformation does not directly involve the cleavage of a C-D bond. researchgate.net

Comparative In Vitro Metabolism of Diltiazem vs. This compound

A crucial consideration when utilizing isotopically labeled compounds in metabolic studies is the potential for the isotope to alter the rate or pathway of metabolism. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate. wikipedia.org

In this compound, the deuterium atoms are located on the N,N-dimethylaminoethyl portion of the molecule. A primary metabolic pathway for diltiazem is N-demethylation, which is catalyzed by cytochrome P450 enzymes, specifically CYP3A4. hres.canih.gov This reaction involves the cleavage of a C-H bond on one of the N-methyl groups. Therefore, the potential for a KIE to affect the rate of N-demethylation exists.

To evaluate this, comparative in vitro metabolism studies are conducted. These experiments involve incubating both diltiazem and this compound under identical conditions with a metabolically competent system, such as human liver microsomes. The rate of formation of key metabolites, like N-desmethyl diltiazem, is then measured for both the labeled and unlabeled compounds over time using LC-MS analysis.

While a theoretical basis for a KIE exists, for many deuterated drugs, the observed effect is often minimal or insignificant, particularly if the deuteration is not at the primary site of enzymatic attack. medchemexpress.com If comparative studies demonstrate no significant KIE, it validates the use of this compound as a reliable internal standard for the bioanalysis of diltiazem and as an accurate tracer for its metabolic pathways without the concern that the label itself is altering the metabolic profile. medchemexpress.comwikipedia.org

Table 2: Illustrative Data from a Comparative In Vitro Metabolism Study

CompoundIncubation SystemKey Metabolite MeasuredIllustrative Rate of Metabolite Formation (pmol/min/mg protein)
DiltiazemHuman Liver MicrosomesN-desmethyl Diltiazem150
This compoundHuman Liver MicrosomesN-desmethyl Diltiazem-d5142

This table provides illustrative data to demonstrate the concept of a comparative metabolism study and does not represent findings from a specific cited publication.

Pharmacokinetic Research Applications of Diltiazem D5 Hcl Non Human Animal Models

Development of Bioanalytical Assays for Non-human Pharmacokinetic Studies

The accurate determination of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis. Bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for this purpose. The development of such assays for diltiazem (B1670644) in animal matrices relies heavily on the use of a suitable internal standard, with diltiazem-d5 HCl being a preferred choice due to its isotopic labeling. Stable isotope-labeled internal standards are considered ideal as they closely mimic the physicochemical properties of the analyte while being distinguishable by mass spectrometry nih.gov.

Sample Preparation Techniques for Animal Biological Matrices

Effective sample preparation is critical to isolate the analyte and internal standard from complex biological matrices, such as animal plasma, urine, feces, and tissue homogenates, while minimizing interference. Common techniques employed in conjunction with LC-MS/MS for small molecules like diltiazem include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

In protein precipitation, organic solvents are added to the biological sample to precipitate proteins, leaving the analyte and internal standard in the supernatant. LLE involves partitioning the analyte and internal standard between an aqueous phase (the biological sample) and an immiscible organic solvent. SPE utilizes a solid sorbent material to selectively retain the analyte and internal standard while washing away matrix components. wikipedia.org The chosen method depends on the physicochemical properties of diltiazem and the specific matrix. Regardless of the technique, the internal standard, this compound, is typically added to the biological sample at an early stage of the preparation process to account for losses and variations that occur during subsequent steps.

For tissue samples, additional steps like homogenization are required before extraction. The specific homogenization and extraction protocols are optimized for each tissue type to ensure efficient recovery of the analyte and internal standard.

Validation of LC-MS/MS Methods for this compound in Animal Plasma/Tissues

Method validation is a critical step to ensure that the bioanalytical method is reliable and suitable for its intended purpose – the quantitative determination of diltiazem in animal biological matrices using this compound as the internal standard. Validation is typically performed according to regulatory guidelines and includes the assessment of several key parameters:

Selectivity: The ability of the method to unequivocally measure the analyte (diltiazem) in the presence of endogenous matrix components, metabolites, or other co-administered substances. The use of this compound helps to confirm selectivity by ensuring that the internal standard signal is distinct from the analyte and matrix interferences.

Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified (Lower Limit of Quantification, LLOQ). LC-MS/MS methods employing stable isotope internal standards generally offer high sensitivity.

Linearity: The relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using a series of known concentrations of diltiazem spiked into the blank biological matrix, with a constant amount of this compound added as the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to establish linearity.

Accuracy: The closeness of the measured value to the true concentration. Assessed by analyzing quality control (QC) samples prepared at different concentrations within the calibration range.

Precision: The reproducibility of the measurements. Evaluated by analyzing replicate QC samples within the same run (intra-day precision) and across multiple runs on different days (inter-day precision).

Recovery: The efficiency of the sample preparation method in extracting the analyte and internal standard from the matrix. Determined by comparing the analytical response of extracted samples to that of neat solutions at the same concentration.

Matrix Effect: The influence of co-eluting matrix components on the ionization efficiency of the analyte and internal standard in the mass spectrometer. Stable isotope-labeled internal standards like this compound are particularly valuable for mitigating matrix effects because they are expected to experience similar ionization enhancement or suppression as the analyte nih.govfishersci.canih.gov.

An example of data that might be generated during method validation is shown below, illustrating typical parameters evaluated.

Validation ParameterAcceptance Criteria (Example)Diltiazem in Plasma (Example Data)This compound in Plasma (Example Data)
Linearity (r²)≥ 0.990.998N/A (Internal Standard)
Intra-day Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%< 10%
Inter-day Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%< 10%
Intra-day Accuracy (% Dev)± 15% (± 20% at LLOQ)± 10%N/A (Internal Standard)
Inter-day Accuracy (% Dev)± 15% (± 20% at LLOQ)± 10%N/A (Internal Standard)
Recovery (%)Typically > 50%> 75%> 75%
Matrix Effect (% IS Normalized)± 15%N/A (Internal Standard)< 10%
LLOQDefined by S/N and accuracy/precision criteria0.5 ng/mLN/A (Internal Standard)

Note: This table presents illustrative data types and example acceptance criteria for bioanalytical method validation. Actual values and criteria may vary depending on the specific study and regulatory guidelines.

Investigation of Absorption and Distribution Kinetics in Animal Models

Once a validated bioanalytical method utilizing this compound as the internal standard is established, it can be applied to study the absorption and distribution kinetics of diltiazem in various animal species, such as rats, dogs, and monkeys. Following administration of diltiazem to the animals, biological samples (e.g., blood, plasma, tissue biopsies) are collected at predetermined time points. The validated LC-MS/MS method is then used to quantify the concentration of diltiazem in these samples, with this compound serving as the internal standard for accurate measurement.

The resulting concentration-time data are used to determine key pharmacokinetic parameters related to absorption, such as maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax), and parameters related to distribution, such as volume of distribution (Vd). Studies in animals have shown that diltiazem is well absorbed and extensively distributed. Protein binding in plasma is also a significant aspect of distribution, and studies using methods likely employing labeled internal standards have indicated moderate to high protein binding of diltiazem in various animal species.

Assessment of Excretion Pathways and Elimination Kinetics in Animal Models

Validated bioanalytical methods employing this compound are also essential for investigating the excretion pathways and elimination kinetics of diltiazem in non-human animal models. Samples such as urine and feces are collected after drug administration, and the concentration of diltiazem and its metabolites are quantified using the validated LC-MS/MS method with this compound as the internal standard.

Analysis of these samples provides insights into how the drug is cleared from the body. Diltiazem is known to undergo extensive metabolism, and its metabolites are excreted via both urine and feces, indicating the involvement of biliary excretion. Pharmacokinetic parameters related to elimination, such as clearance (CL) and elimination half-life (t½), are determined from the concentration-time profiles. Studies in animals have shown variations in elimination kinetics depending on the species.

Applications of this compound in Microdosing Studies (Non-clinical)

Non-clinical microdosing studies involve administering a very low dose of a drug candidate (typically < 1/100th of the pharmacologically active dose, with a maximum of 100 micrograms) to animals to obtain early pharmacokinetic information. These studies are often conducted using labeled compounds, such as those labeled with stable isotopes like deuterium (B1214612) or with radioactive isotopes like ¹⁴C. fishersci.ca

Pharmacokinetic Parameter (Example)Animal Species (Example)Example Finding (Diltiazem, facilitated by this compound analysis)
AbsorptionRat, DogWell absorbed from the GI tract.
Protein BindingRat, Dog, Monkey52-82% bound to serum protein depending on species.
Elimination Half-life (t½)DogApproximately 2.24 hours.
MetabolismLiverExtensive, involving deacetylation, N-demethylation, O-demethylation.
Excretion PathwaysUrine, FecesMetabolites excreted in urine and feces, indicating biliary excretion.

Role of Diltiazem D5 Hcl As a Certified Reference Material and Analytical Standard

Production and Qualification of Diltiazem-d5 HCl as a Certified Reference Material (CRM)

The production of this compound as a Certified Reference Material involves a rigorous process to ensure its high purity, structural integrity, and isotopic enrichment. Stable isotope-labeled compounds like deuterated analogues are typically produced synthetically youtube.com. The synthesis involves incorporating deuterium (B1214612) atoms at specific, stable positions within the diltiazem (B1670644) molecule. For this compound, deuterium is often incorporated into the methyl groups of the dimethylaminoethyl side chain chimia.chchromatographyonline.com.

Following synthesis, the compound undergoes extensive qualification to be certified as a CRM. This qualification process adheres to international standards such as ISO 17034 and ISO/IEC 17025 sigmaaldrich.com. Characterization techniques employed include high-resolution mass spectrometry to confirm the isotopic enrichment and verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural identity and the position of deuterium atoms nih.govresearchgate.net. Purity is typically assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors. A comprehensive Certificate of Analysis (CoA) is issued for CRMs, providing detailed information on the chemical identity, purity, isotopic enrichment, and uncertainty of the certified value sigmaaldrich.comsynzeal.com. This detailed characterization ensures that this compound CRM is fit for its intended purpose in quantitative analysis.

Applications in Method Validation and Quality Control

This compound serves as a critical component in the validation and routine quality control of analytical methods for diltiazem and its related substances. Its use as an internal standard helps to compensate for variations that can occur throughout the analytical process, from sample preparation to instrumental analysis numberanalytics.commonadlabtech.comtandfonline.comlibretexts.orgscioninstruments.com.

Establishing Method Detection and Quantitation Limits

Internal standards like this compound are integral to the process of establishing Method Detection Limits (LOD) and Limits of Quantitation (LOQ) skyline.msresearchgate.netasdlib.org. LOD and LOQ are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. youtube.com. When using an internal standard, LOD and LOQ are often determined by analyzing replicate blank samples spiked with the internal standard and low-concentration samples containing the analyte and the internal standard skyline.msresearchgate.neteuropa.eu. The variability of the analyte signal relative to the internal standard signal at low concentrations is used in the calculation of LOD and LOQ, often based on statistical parameters such as the standard deviation of replicate measurements and the slope of the calibration curve youtube.comresearchgate.netasdlib.org. The presence of the internal standard helps to ensure that the determined limits are robust and account for variations in the analytical system.

Importance in Forensic and Toxicology Research Applications (Analytical Context)

In forensic and toxicology research, accurate and reliable quantification of drugs and their metabolites in biological matrices (such as blood, urine, or tissue) is paramount chimia.chnih.gov. Diltiazem, as a cardiovascular medication, may be relevant in investigations involving impaired driving, drug interactions, or suspected poisonings wikipedia.orgcerilliant.com. This compound plays a crucial role in these analytical applications as a stable isotope-labeled internal standard for the quantification of diltiazem and its metabolites using techniques like LC-MS/MS chimia.chresearchgate.netcore.ac.ukoup.com.

Q & A

Q. How can I mitigate matrix effects in LC-MS/MS quantification of this compound in biological samples?

  • Methodology : Use stable isotope-labeled internal standards (e.g., Diltiazem-d10 HCl) to normalize matrix effects. Evaluate recovery via post-column infusion experiments. Optimize solid-phase extraction (SPE) protocols (e.g., Oasis HLB cartridges) to remove phospholipids and salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.